2-(2-bromo-4-methylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide is a useful research compound. Its molecular formula is C13H19BrN2O2 and its molecular weight is 315.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.06299 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Assessment of Novel Acetamide Derivatives A new series of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives, synthesized through a multi-step reaction sequence starting from the Leuckart reaction, were assessed for their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Among these compounds, specific derivatives displayed activities comparable with standard drugs, highlighting the significance of bromo, tert-butyl, and nitro groups at the 4 position of the phenoxy nucleus in mediating these effects (Rani et al., 2016).
Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(4-oxo-2arylthiazolidin-3-yl)acetamide derivatives through the esterification of p-bromo-m-cresol and subsequent reactions has been explored. These compounds were evaluated for their antibacterial and antifungal activities, presenting a new approach to antimicrobial agent development (Fuloria et al., 2014).
Chemoselective Acetylation for Antimalarial Drug Synthesis N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, was synthesized through the chemoselective monoacetylation of 2-aminophenol using Novozym 435. This process optimization study provides insight into the synthesis of key intermediates for antimalarial drug development (Magadum & Yadav, 2018).
Investigation of Brominated Tryptophan Alkaloids Brominated tryptophan derivatives, isolated from Thorectandra sp. and Smenospongia sp., demonstrated inhibition against Staphylococcus epidermidis. These findings contribute to the understanding of natural products' potential in developing new antimicrobial agents (Segraves & Crews, 2005).
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-10-4-5-12(11(14)8-10)18-9-13(17)15-6-7-16(2)3/h4-5,8H,6-7,9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVBTJRPRGEAHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCN(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.